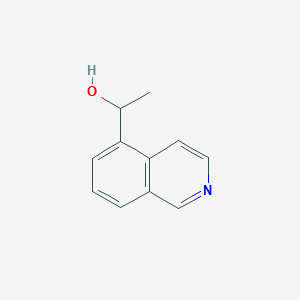

1-(Isoquinolin-5-yl)ethanol

Descripción

1-(Isoquinolin-5-yl)ethanol (CAS: 1204598-85-5) is a substituted isoquinoline derivative characterized by an ethyl alcohol chain attached to the 5-position of the isoquinoline ring. Its molecular formula is C₁₁H₁₁NO, with a molecular weight of 173.21 g/mol. Synonyms include 5-Isoquinolinemethanol, alpha-methyl- and SCHEMBL1830567. The compound is commercially available through two suppliers, as noted in chemical registries. Its InChIKey (SZJPIBMCTCQMAE-UHFFFAOYSA-N) provides a unique identifier for structural verification.

The hydroxyl group at the 1-position of the ethyl chain distinguishes it from other isoquinoline alcohols, influencing its polarity, solubility, and reactivity.

Propiedades

Fórmula molecular |

C11H11NO |

|---|---|

Peso molecular |

173.21 g/mol |

Nombre IUPAC |

1-isoquinolin-5-ylethanol |

InChI |

InChI=1S/C11H11NO/c1-8(13)10-4-2-3-9-7-12-6-5-11(9)10/h2-8,13H,1H3 |

Clave InChI |

SZJPIBMCTCQMAE-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=CC=CC2=C1C=CN=C2)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

1-(Isoquinolin-5-yl)ethanone (CAS: N/A)

- Structural Difference : Replaces the hydroxyl group (-OH) with a ketone (-C=O) at the 1-position of the ethyl chain.

- Commercial Availability: Listed with six suppliers, indicating greater industrial accessibility compared to 1-(Isoquinolin-5-yl)ethanol.

- Applications : Ketones like this are often intermediates in pharmaceutical synthesis, where they may undergo reduction to form alcohols (e.g., via NaBH₄ or catalytic hydrogenation). The higher supplier count suggests broader utility as a precursor.

2-(Isoquinolin-5-yl)ethan-1-ol (CAS: 1000521-95-8)

- Structural Difference : The hydroxyl group is at the 2-position of the ethyl chain instead of the 1-position, making it a positional isomer.

- Molecular Properties: Shares the same molecular formula (C₁₁H₁₁NO) and weight (173.21 g/mol) as 1-(Isoquinolin-5-yl)ethanol but differs in stereoelectronic effects.

- Implications: Positional isomerism can alter hydrogen-bonding capacity and metabolic stability.

1,5-Isoquinolinediol (CAS: N/A)

- Structural Difference: Features hydroxyl groups at both the 1- and 5-positions of the isoquinoline ring, increasing polarity.

- This suggests similar handling protocols for 1-(Isoquinolin-5-yl)ethanol.

Pharmaceutical Intermediates

- 1-(Isoquinolin-5-yl)ethanol: Likely serves as a building block for heterocyclic compounds, such as benzoimidazo-isoquinolinones, which are explored in medicinal chemistry.

- 1-(Isoquinolin-5-yl)ethanone: Its ketone group enables participation in condensation reactions (e.g., forming Schiff bases) or reductions to alcohols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.